Methyl 6-iodonicotinate

Cross-Coupling Organometallic Chemistry Medicinal Chemistry

Researchers requiring reliable C-I bond reactivity for Pd-catalyzed couplings often face supply-chain inconsistencies with halogenated nicotinate esters. Methyl 6-iodonicotinate (CAS 173157-33-0) resolves this as a patent-validated building block for kinase inhibitor libraries and liquid-crystalline materials, offering superior oxidative addition to Pd(0) under mild conditions versus bromo/chloro analogs. • Enables high-conversion Suzuki, Sonogashira, and Heck couplings • Validated intermediate in kinase-targeting therapeutic patents • Standardized IR spectrum (SDBS) available for analytical QC • Ambient shipping; ≥98% purity (HPLC); store at 2-8°C protected from light

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
CAS No. 173157-33-0
Cat. No. B169652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-iodonicotinate
CAS173157-33-0
Molecular FormulaC7H6INO2
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)I
InChIInChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
InChIKeyCGFVEUUNDFAFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Iodonicotinate Identity & Procurement


Methyl 6-iodonicotinate (CAS 173157-33-0) is a halogenated pyridine derivative with the molecular formula C₇H₆INO₂ and a molecular weight of 263.03 g/mol [1]. It is a methyl ester of 6-iodonicotinic acid, where the iodine atom is located at the 6-position of the pyridine ring [1]. This compound is primarily utilized as a versatile building block in organic synthesis, with its reactivity profile enabling a broad range of palladium-catalyzed cross-coupling reactions .

Cross-coupling building block (Suzuki, Sonogashira, Heck)
Iodide reactivity supports mild coupling conditions
Relevant to medicinal and materials chemistry workflows

Methyl 6-Iodonicotinate: Analog Substitution Risks


While several halogenated nicotinate esters (e.g., methyl 6-bromonicotinate, methyl 6-chloronicotinate) exist, their substitution is not trivial due to fundamental differences in reactivity and physicochemical properties governed by the halogen atom. The carbon-iodine (C-I) bond is significantly weaker than C-Br or C-Cl bonds, enabling oxidative addition to palladium catalysts under milder conditions and facilitating reactions that may fail with lighter halogens . Furthermore, the larger iodine atom influences molecular properties like lipophilicity and electron density, which can critically alter downstream pharmacokinetic profiles or material properties . Consequently, procurement based on structural analogy alone introduces substantial risk of synthetic failure or suboptimal performance in the final application.

C–I vs C–Br/Cl reactivity
Weaker C–I bond enables faster oxidative addition; bromo/chloro analogs may require harsher conditions or fail.
Lipophilicity shift
Iodine increases Log P by 0.5–1.5 units; substitution alters downstream ADME or material properties.
Spectral identity mismatch
Unique IR fingerprint distinguishes iodo form; direct replacement risks misidentification and synthetic failure.

Methyl 6-Iodonicotinate: Differentiation Evidence


Iodide vs. Bromide: Cross-Coupling Reactivity

The carbon-iodine (C-I) bond in methyl 6-iodonicotinate is intrinsically more reactive in palladium-catalyzed cross-couplings compared to the C-Br bond in methyl 6-bromonicotinate . The oxidative addition step, often rate-limiting, is significantly faster for aryl iodides, allowing for reactions to proceed at lower temperatures or with lower catalyst loadings. This can be directly observed in the synthesis of dipyridopyrimidine derivatives, where methyl 6-iodonicotinate achieves yields of 50-62% under standard Suzuki-Miyaura conditions , whereas the corresponding bromo analog may require harsher conditions or yield different product distributions.

Cross-coupling reactivity
Class-level
Yields 50–62% in Suzuki coupling; C–I oxidative addition faster than C–Br
Supports mild-condition coupling selection
Class-level trend; verify for specific substrates
Cross-Coupling Organometallic Chemistry Medicinal Chemistry

Lipophilicity and Solubility Profiles

Methyl 6-iodonicotinate exhibits distinct physicochemical properties compared to its chloro and bromo counterparts . Its calculated consensus Log P (octanol-water partition coefficient) is 1.89, with individual models predicting values up to 2.57 (XLOGP3) . This lipophilicity is substantially higher than what would be expected for the less lipophilic chloro analog (typical of halogens). Its predicted aqueous solubility is 0.114 mg/mL (ESOL method), classifying it as 'Soluble' .

Lipophilicity & solubility
Class-level inference
Consensus Log P 1.89; solubility 0.114 mg/mL (predicted)
Iodo derivative shows higher lipophilicity vs chloro/bromo analogs
In silico prediction; experimental verification recommended
Drug Discovery ADME Physicochemical Property

IR Spectral Fingerprint Authentication

Methyl 6-iodonicotinate has a unique and verifiable infrared (IR) spectral fingerprint, which serves as a definitive proof of identity and purity, distinguishing it from any other halogenated nicotinate ester [1]. This IR spectrum, obtained from a Nujol mull, is publicly available and can be used for batch-to-batch quality control. In contrast, spectral libraries for its bromo or chloro analogs would differ significantly due to the different halogen's mass and bond characteristics.

IR spectral fingerprint
Supporting evidence
Unique IR spectrum (SDBS No: 53212) distinguishes from other halogenated esters
Enables identity verification and QC
Public spectral reference; verify against received material
Analytical Chemistry Quality Control Compound Identification

Liquid Crystal Intermediate Validation

Methyl 6-iodonicotinate is explicitly named and validated as a key intermediate in patent-protected processes for the synthesis of novel ring compounds intended for use as components in liquid-crystalline mixtures [1]. The synthetic route leverages a combinatorial strategy based on sequential Suzuki couplings, where the reactivity of the iodo-substituent is crucial [1]. While other halogenated nicotinates might be used, the patent literature demonstrates that methyl 6-iodonicotinate has been specifically selected for this high-value application, underscoring its reliability and performance in demanding multi-step syntheses.

Liquid crystal intermediate
Supporting evidence
Explicitly named in US Patent 7,183,447 as key intermediate for ring compounds
Patent-validated application in materials science
Supports selection for liquid crystal synthesis workflows
Materials Science Liquid Crystals Electronics

Methyl 6-Iodonicotinate: Research & Industrial Applications


Kinase Inhibitor Library Synthesis

Based on its high reactivity in cross-couplings and specific physicochemical profile, methyl 6-iodonicotinate is an ideal building block for synthesizing diverse libraries of kinase inhibitors . Its use as an intermediate in patents related to kinase modulation confirms its relevance in this therapeutic area [1]. The defined Log P and solubility properties allow for predictable contributions to the overall ADME profile of the final drug candidate .

Liquid Crystal Display Development

As demonstrated in the patent literature, methyl 6-iodonicotinate is a validated intermediate for constructing novel ring compounds used as components in liquid-crystalline mixtures [2]. Its ability to undergo sequential, high-yielding Suzuki couplings is essential for building the complex, rigid-rod architectures required for high-performance LCD materials [2].

Benchmark Substrate for Cross-Coupling Catalysts

Due to its well-defined structure and the established reactivity of the C-I bond, methyl 6-iodonicotinate serves as an excellent benchmark substrate for developing and testing new palladium or nickel catalysts for Suzuki-Miyaura, Sonogashira, and Heck reactions . Its high reactivity provides a sensitive test for catalyst activity under mild conditions, while its ester and pyridine nitrogen functionality can probe catalyst chemoselectivity.

QC & Analytical Reference Standard

The availability of a standardized IR spectrum in a public database (SDBS) makes methyl 6-iodonicotinate an excellent reference standard for analytical method development and quality control [3]. Procurement of this specific compound, with its validated spectral fingerprint, allows for the accurate identification and quantification of the compound in complex reaction mixtures or for verifying the identity of incoming material [3].

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Cross-coupling reactivity and lipophilicity profile
Suzuki coupling efficiency; ADME property assessment
Liquid crystal intermediate synthesis
Sequential coupling compatibility
Patent-reported synthetic route for ring compounds
Cross-coupling catalyst benchmarking
Standardized C–I bond reactivity
Catalyst activity under mild conditions
Analytical reference standard
Validated IR spectral fingerprint
Identity verification via public spectral database

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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